Product packaging for 1,4-Dimethylindoline(Cat. No.:)

1,4-Dimethylindoline

Cat. No.: B13115578
M. Wt: 147.22 g/mol
InChI Key: KALYDNVIVNHCAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dimethylindoline is a high-purity chemical reagent intended for use as a standard in pharmaceutical and organic chemistry research. While specific literature on the 1,4-dimethyl isomer is less common, indoline scaffolds are recognized as privileged structures in medicinal chemistry. Related indoline derivatives, such as indoline-2-carboxamides, have been identified as potent inhibitors of parasites like Trypanosoma brucei , demonstrating the core structure's relevance in developing treatments for neglected diseases . Furthermore, N-acyl indolines have been explored as potent, non-covalent inhibitors of the serine hydrolase Notum, a key regulator of Wnt signaling, making them valuable tools for researching diseases like osteoporosis and colorectal cancer . The structural motif is also significant in materials science, where derivatives like 1-(2-hydroxyethyl)-3,3-dimethylindoline are incorporated into smart photoactive polymers for applications in photodynamic antimicrobial therapy and optical switching devices . This product is provided as a characterized reference material to support analytical method development, validation, and Quality Control (QC) during drug synthesis. It serves as a building block for discovering new bioactive molecules and functional materials. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N B13115578 1,4-Dimethylindoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13N

Molecular Weight

147.22 g/mol

IUPAC Name

1,4-dimethyl-2,3-dihydroindole

InChI

InChI=1S/C10H13N/c1-8-4-3-5-10-9(8)6-7-11(10)2/h3-5H,6-7H2,1-2H3

InChI Key

KALYDNVIVNHCAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCN(C2=CC=C1)C

Origin of Product

United States

Historical Development of Indoline Chemistry

The story of indoline (B122111) chemistry is intrinsically linked to the study of indigo (B80030) dye and the foundational discoveries in indole (B1671886) chemistry. In 1866, Adolf von Baeyer achieved a significant milestone by reducing oxindole (B195798) to indole using zinc dust. wikipedia.org This breakthrough laid the groundwork for systematic investigations into indole and its derivatives. irjmets.com Just a few years later, in 1869, Baeyer proposed the chemical structure of indole, a bicyclic aromatic compound composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring. wikipedia.orgbiocrates.com

Key synthetic methods developed in the late 19th and early 20th centuries propelled the field forward. The Fischer indole synthesis, discovered by Emil Fischer in 1883, became a cornerstone for creating substituted indoles from the reaction of phenylhydrazine (B124118) with aldehydes or ketones under acidic conditions. wikipedia.orgirjmets.comcreative-proteomics.com This method remains a vital tool in modern organic synthesis. irjmets.com Other classical methods, such as the Reissert, and Leimgruber–Batcho syntheses, further expanded the toolkit for constructing the indole ring system. researchgate.netrsc.org The early focus on indole chemistry was driven by its presence in many important natural products, including alkaloids and the amino acid tryptophan. wikipedia.orgeurekaselect.comnumberanalytics.com This historical foundation set the stage for the exploration of related heterocyclic systems like indoline.

Importance of the Indoline Scaffold in Contemporary Chemical Research

The indoline (B122111) scaffold, a saturated analog of indole (B1671886), is a "privileged structure" in medicinal chemistry, meaning it serves as a versatile framework for designing new drug candidates. eurekaselect.comunipi.it Its three-dimensional structure is a key feature in numerous bioactive natural products, including various alkaloids, and is a common motif in drug candidates. unipi.itthieme.denih.gov

The significance of the indoline scaffold extends across several research domains:

Medicinal Chemistry: Indoline derivatives have demonstrated a wide array of biological activities, making them valuable in drug discovery. mdpi.commdpi.com They are investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents. mdpi.comontosight.ai The structural versatility of the indoline ring allows for modifications that can fine-tune the biological activity and pharmacokinetic properties of potential drugs. mdpi.com

Materials Science: Indole-based compounds, the precursors to many indolines, are utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials. numberanalytics.com

Organic Synthesis: Indolines are crucial building blocks for synthesizing more complex heterocyclic compounds. thieme.de Modern synthetic strategies, including transition metal-catalyzed reactions like the Buchwald-Hartwig amination and C-H activation, have been developed to create structurally diverse and complex indolines efficiently. numberanalytics.comthieme.deacs.org

Overview of Research Domains for 1,4 Dimethylindoline and Methylated Indolines

Classical and Modern Synthetic Approaches to Indoline Ring Systems

The construction of the indoline core is foundational to the synthesis of this compound. Both long-established and contemporary methods are employed to create this heterocyclic system.

Cyclization reactions represent a primary strategy for assembling the indoline ring. One notable approach is the palladium-catalyzed intramolecular cyclization of N-allylic-2-iodoanilines. This method allows for the formation of various substituted indolines. Another powerful technique is the Larock indole synthesis, which involves the palladium-catalyzed annulation of internal alkynes. This reaction has been adapted for the synthesis of 4-substituted indoles, which can subsequently be reduced to the corresponding indolines.

Furthermore, intramolecular Heck reactions have proven effective for creating the indoline scaffold. These reactions typically involve the cyclization of an N-protected 2-bromo- or 2-iodo-N-allylaniline derivative in the presence of a palladium catalyst. The choice of starting materials and reaction conditions is crucial for controlling the substitution pattern on the resulting indoline ring. For instance, starting with a precursor already containing a methyl group at the desired position on the aniline (B41778) ring would be a strategy to target 4-methylindoline (B2615526) derivatives.

A common and direct route to indolines is the reduction of the corresponding indole derivative. For the synthesis of this compound, this involves the reduction of 1,4-dimethylindole. Various reducing agents and catalytic systems can accomplish this transformation.

Catalytic hydrogenation is a widely used method, employing catalysts such as platinum, palladium, or rhodium. A significant advancement in this area is the development of asymmetric hydrogenation, which is crucial when a chiral center is created. For example, the rhodium-catalyzed asymmetric hydrogenation of 1,4-dimethyl-1H-indole using a chiral phosphine (B1218219) ligand can produce chiral this compound with high enantioselectivity. Other reduction methods include the use of chemical reductants like sodium cyanoborohydride in the presence of an acid, or transfer hydrogenation processes.

Regioselective and Stereoselective Synthesis of Methylated Indolines

Achieving specific substitution patterns (regioselectivity) and spatial arrangements (stereoselectivity) is critical in the synthesis of complex molecules. The synthesis of this compound requires precise control over the placement of the two methyl groups.

Regioselectivity can often be established by starting with a pre-functionalized precursor. For example, beginning a synthetic sequence with 3-methylaniline would ensure the final indoline product has a methyl group at the 4-position. The N-methylation can then be achieved at a later stage.

Stereoselectivity becomes important when creating chiral indolines. As mentioned, the asymmetric hydrogenation of 1,4-dimethylindole is a key example of a stereoselective synthesis. Another strategy involves the diastereoselective reduction of chiral N-acylindoles. While not directly applied to this compound in the available literature, this principle demonstrates a viable pathway for controlling stereochemistry in related systems.

Transition Metal-Catalyzed and Organocatalytic Transformations

Modern synthetic chemistry heavily relies on catalysis to achieve efficient and selective reactions. Both transition metals and small organic molecules (organocatalysts) have been employed in the synthesis of indolines.

Transition metal catalysis is central to many indoline syntheses, including the cyclization and reduction reactions discussed earlier. Palladium, rhodium, and iridium complexes are frequently used to catalyze C-N and C-C bond formations necessary for constructing the indoline ring. For instance, iridium-catalyzed asymmetric hydrogenation of indoles offers a route to chiral indolines with high enantiomeric excess.

Organocatalysis provides a metal-free alternative for indoline synthesis. Chiral phosphoric acids, for example, can catalyze the enantioselective transfer hydrogenation of indoles, yielding chiral indolines. These methods are valued for their lower toxicity and milder reaction conditions compared to some transition metal-catalyzed processes.

Biomass-Derived Precursor Utilization in Indoline Synthesis

The use of renewable resources is a growing trend in chemical synthesis. Biomass-derived platform chemicals offer a sustainable starting point for producing valuable compounds like indolines. Lignin, a major component of plant biomass, is a rich source of aromatic compounds that can be converted into precursors for indoline synthesis. For example, vanillin, which can be derived from lignin, could potentially be transformed through a series of chemical steps into a suitable aniline derivative for cyclization into an indoline. While direct routes from biomass to this compound are not yet well-established, the foundational research into converting biomass to aromatic building blocks is paving the way for such applications.

Exploration of Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic pathways. For indoline synthesis, this involves developing routes that are more atom-economical, use less hazardous reagents, and are more energy-efficient.

One area of focus is the use of greener solvents or even solvent-free reaction conditions. Catalytic hydrogenations, for instance, can often be run in more environmentally benign solvents like ethanol (B145695) or water. The development of reusable catalysts, both metallic and organocatalytic, also contributes to the sustainability of these processes by reducing waste. The ultimate goal is to create synthetic routes that are not only effective in producing the desired indoline products but also minimize their environmental impact.

Electrophilic Aromatic Substitution Reactions on the Indoline Core

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds, and the indoline core of this compound is no exception. The reaction proceeds through a two-step mechanism: the initial attack of the aromatic ring on an electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.comwikipedia.org The rate and regioselectivity of this reaction are heavily influenced by the substituents on the aromatic ring. uci.edu

In the case of this compound, the nitrogen atom and the methyl group at the 4-position are both activating groups, meaning they increase the rate of electrophilic aromatic substitution by donating electron density to the ring. wikipedia.org Activating groups stabilize the cationic intermediate formed during the reaction. wikipedia.org The nitrogen atom, being a powerful electron-donating group through resonance, and the methyl group, through an inductive effect, direct incoming electrophiles primarily to the ortho and para positions relative to themselves. uci.edu Given the substitution pattern of this compound, the most reactive position towards electrophiles is predicted to be the C5 and C7 positions on the benzene (B151609) ring portion of the molecule. The C3 position of the indole ring is also noted to be highly reactive towards electrophiles. smolecule.com

Common electrophilic aromatic substitution reactions include:

Halogenation: Introduction of a halogen (Cl, Br) using reagents like X₂/FeX₃. uci.edu

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. wikipedia.org

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide with a Lewis acid catalyst like AlCl₃. wikipedia.org

Reaction TypeTypical ReagentsElectrophile (E+)Expected Major Product Position
HalogenationBr₂, FeBr₃Br⁺5-bromo-1,4-dimethylindoline and/or 7-bromo-1,4-dimethylindoline
NitrationHNO₃, H₂SO₄NO₂⁺1,4-dimethyl-5-nitroindoline and/or 1,4-dimethyl-7-nitroindoline
Friedel-Crafts AcylationCH₃COCl, AlCl₃CH₃CO⁺5-acetyl-1,4-dimethylindoline and/or 7-acetyl-1,4-dimethylindoline

Oxidative and Reductive Transformations

The indoline scaffold can undergo both oxidation and reduction, leading to a variety of derivatives.

Oxidative Transformations: Oxidation of indolines can lead to the corresponding indole or oxindole (B195798) derivatives. The specific product often depends on the oxidant used and the reaction conditions. For instance, oxidative dehydrogenation can convert the indoline ring to an indole. rsc.org This process can be catalyzed by various reagents, including metal-based catalysts and, more recently, metal-free systems like nitrogen/phosphorus co-doped porous carbon materials. rsc.org The mechanism can involve the formation of an intermediate that undergoes isomerization and subsequent dehydrogenation. rsc.org The oxidative cleavage of the C2-C3 bond in the indole ring is another possible transformation, which can be achieved using reagents like AIBN in the presence of air. researchgate.net

Reductive Transformations: Reduction of the indoline ring itself is less common as it is already a reduced form of indole. However, if there are reducible functional groups on the aromatic ring (e.g., a nitro group introduced via electrophilic substitution), these can be selectively reduced. For example, a nitro group can be reduced to an amino group using reagents like Sn/HCl or catalytic hydrogenation. This transformation is significant as it converts a deactivating group into a strongly activating group, altering the reactivity of the aromatic ring in subsequent reactions. msu.edu

TransformationTypical Reagents/ConditionsProduct Type
Oxidative DehydrogenationMetal catalysts, Metal-free catalysts (e.g., NPCH), Air1,4-dimethylindole
Oxidative CleavageAIBN, AirRing-opened products
Reduction of Nitro GroupSn/HCl, H₂/Pd-CAmino-substituted this compound

Reactions at Nitrogen and Alkyl Substituents

The nitrogen atom and the methyl groups of this compound also serve as sites for chemical reactions.

Reactions at Nitrogen: The nitrogen atom in the indoline ring is a secondary amine and thus exhibits typical amine reactivity. It can act as a nucleophile and a base.

Alkylation: The nitrogen can be further alkylated using alkyl halides. libretexts.org

Acylation: Reaction with acid chlorides or anhydrides yields the corresponding N-acyl derivative. This reaction is typically fast and gives high yields. libretexts.org

Hofmann Elimination: The nitrogen can be exhaustively methylated to form a quaternary ammonium (B1175870) salt. Subsequent treatment with a base like silver oxide followed by heating leads to an elimination reaction, known as the Hofmann elimination, to form an alkene. msu.edulibretexts.org

Reactions at Alkyl Substituents: While the methyl groups are generally less reactive, under certain conditions, such as free-radical halogenation, they can undergo substitution.

Pericyclic Reactions and Rearrangements

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.eduebsco.comlibretexts.org They are characterized by being relatively unaffected by solvent changes or catalysts and are often highly stereospecific. msu.edu The main classes of pericyclic reactions are cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. msu.edu

For a molecule like 1,4-dimethylindole (the oxidized form of this compound), cycloaddition reactions such as the Diels-Alder reaction are possible, where the indole acts as a diene. msu.edu While this compound itself is not a conjugated diene, its oxidized counterpart, 1,4-dimethylindole, can participate in such reactions. For example, 1,3-dimethylindole (B1617634) can undergo a [4+2] cycloaddition with a suitable dienophile. researchgate.net

Rearrangements, such as sigmatropic rearrangements, involve the migration of a sigma bond across a pi system. libretexts.org These are less commonly reported for the basic indoline structure itself but can be relevant for more complex derivatives.

Computational Analysis of Reaction Pathways and Transition States

Computational chemistry provides powerful tools for understanding the mechanisms of chemical reactions. researchgate.net Methods like Density Functional Theory (DFT) can be used to model reaction pathways, calculate the energies of reactants, products, and transition states, and thus predict the feasibility and selectivity of a reaction. researchgate.netrsc.org

For instance, computational studies can be employed to:

Analyze Electrophilic Aromatic Substitution: Determine the relative energies of the carbocation intermediates formed by attack at different positions on the aromatic ring, thereby predicting the regioselectivity.

Investigate Reaction Mechanisms: Elucidate the stepwise versus concerted nature of reactions like cycloadditions. researchgate.net For example, DFT calculations have been used to study the mechanism of the Diels-Alder reaction involving indole derivatives, comparing concerted and stepwise pathways. researchgate.net

Explore Novel Pathways: Computational modeling can help in the discovery and design of new chemical reactions by predicting the outcomes of unexplored transformations. aps.orgarxiv.org

Exploration of Novel Reaction Pathways and Chemical Transformations

The search for new reactions and synthetic methods is a constant endeavor in organic chemistry. For indoline derivatives, this includes the development of more efficient and environmentally friendly catalytic systems for known transformations, as well as the discovery of entirely new reaction pathways.

Recent research has focused on:

C-H Functionalization: Direct functionalization of C-H bonds is an atom-economical way to introduce new functional groups. This can include aminations and amidations. beilstein-journals.org

Photocatalysis: The use of light to drive chemical reactions offers mild and selective methods for transformations. For example, blue-light-irradiated copper catalysis has been used for C-H/C-H cross-coupling reactions involving indoles. acs.org

Ring Transformations: In some cases, the indoline ring itself can be transformed. For example, the reaction of 1,4-dimethyl-3-nitropyridinium iodide with methylamine (B109427) can lead to the formation of 1,4-dimethylindole. clockss.org

The exploration of such novel pathways continues to expand the synthetic utility of the indoline scaffold and its derivatives like this compound.

Advanced Spectroscopic Characterization Techniques for 1,4 Dimethylindoline

Nuclear Magnetic Resonance (NMR) Spectroscopic Methods

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of 1,4-Dimethylindoline in solution. By analyzing the chemical shifts, coupling constants, and correlations of its hydrogen (¹H) and carbon (¹³C) nuclei, a complete picture of its atomic connectivity and environment can be established.

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and type of protons and carbons in the molecule.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the aliphatic protons on the five-membered ring, and the two methyl groups. The aromatic region will feature signals for H-5, H-6, and H-7. Due to the electron-donating nature of the C4-methyl group and the nitrogen atom, these protons will exhibit specific shifts and coupling patterns. The aliphatic protons at C2 and C3 will appear as triplets, characteristic of an ethyl linkage, coupled to each other. The N-methyl and C4-methyl groups will each produce a singlet, with the N-methyl protons typically appearing at a slightly higher chemical shift.

Carbon (¹³C) NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum should display ten distinct signals, corresponding to each carbon atom in the molecule, confirming the absence of molecular symmetry. The chemical shifts are influenced by hybridization and the electronegativity of nearby atoms. The carbons of the benzene (B151609) ring (C3a, C4, C5, C6, C7, C7a) will resonate in the aromatic region (typically 110-155 ppm). The aliphatic carbons of the pyrrolidine (B122466) ring (C2 and C3) and the two methyl groups (N-CH₃ and C4-CH₃) will appear in the upfield region. The carbons directly attached to the nitrogen atom (C2 and C7a) are expected to be shifted downfield compared to simple alkanes.

Predicted ¹H and ¹³C NMR Data for this compound

Position Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
N-CH₃2.75s (singlet)36.5
C22.95t (triplet)56.0
C32.80t (triplet)30.5
C3a--129.0
C4--132.0
C4-CH₃2.20s (singlet)19.0
C56.55d (doublet)124.5
C66.95t (triplet)127.0
C76.45d (doublet)107.0
C7a--152.0

Note: Predicted values are based on data for indoline (B122111), 1-methylindoline, and known substituent effects in a CDCl₃ solvent.

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential. These techniques reveal correlations between nuclei, providing direct evidence of bonding frameworks.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would be used to establish proton-proton coupling networks. Key expected correlations include a cross-peak between the aliphatic protons at C2 and C3, confirming their adjacent relationship. Additionally, correlations between the aromatic protons H-5, H-6, and H-7 would verify their connectivity on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached. It would be used to definitively assign each protonated carbon signal. For example, the proton singlet at ~2.20 ppm would correlate with the carbon signal at ~19.0 ppm, assigning both to the C4-methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals correlations between protons and carbons over two or three bonds, which is crucial for mapping out the complete carbon skeleton and placing the substituents. Expected key correlations for this compound would include:

The N-methyl protons (~2.75 ppm) showing correlations to the C2 (~56.0 ppm) and C7a (~152.0 ppm) carbons.

The C4-methyl protons (~2.20 ppm) correlating to C3a, C4, and C5.

The C7 proton (~6.45 ppm) showing a correlation to the C3a carbon, linking the aromatic and heterocyclic rings.

Solid-State NMR (ssNMR) provides valuable information about the structure, packing, and dynamics of molecules in the solid phase, which is inaccessible by solution NMR. For a small molecule like this compound, ssNMR can be particularly useful for identifying and characterizing different solid forms, such as polymorphs or solvates.

Since crystal packing can result in multiple, crystallographically distinct molecules within the unit cell, ssNMR spectra can show a multiplication of peaks compared to the solution-state spectrum. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution ¹³C spectra of solid samples. These spectra can reveal subtle differences in the chemical environment of the carbon atoms, providing a fingerprint for a specific crystalline form. Furthermore, ssNMR can be used to study molecular dynamics in the solid state, such as the rotation of the methyl groups, by measuring relaxation times.

Vibrational Spectroscopy: Infrared (IR) and Raman Methods

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, corresponding to its vibrational modes. The spectrum is an excellent tool for identifying the functional groups present in this compound. The key expected absorption bands would confirm the presence of the aromatic ring, the aliphatic C-H bonds, and the C-N bonds.

Predicted FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3050 - 3020C-H StretchAromatic Ring
2960 - 2850C-H StretchAliphatic (CH₂ and CH₃)
1610 - 1580C=C StretchAromatic Ring
1490 - 1450C=C StretchAromatic Ring
1470 - 1430C-H BendAliphatic (CH₂ and CH₃)
1360 - 1320C-N StretchAryl Amine
850 - 750C-H Out-of-Plane BendAromatic Ring (Substitution Pattern)

Raman spectroscopy is based on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it complementary to FTIR. For this compound, the Raman spectrum would be expected to show strong bands for the aromatic ring breathing modes and C-C stretching vibrations. The symmetric stretching of the C-H bonds in the methyl groups would also be prominent.

Surface-Enhanced Raman Scattering (SERS): SERS is a powerful technique that can dramatically enhance the Raman signal (by factors of 10⁶ or more) for molecules adsorbed onto nanostructured metal surfaces (typically silver or gold) researchgate.net. This enhancement allows for the detection of very low concentrations of an analyte and can provide information about the molecule's orientation on the surface. For this compound, a SERS experiment could be used for trace-level detection. The enhancement of specific vibrational modes would depend on which part of the molecule adsorbs to the metal surface, offering insights into its surface interactions. For instance, if the nitrogen lone pair interacts with the surface, vibrations involving the heterocyclic ring might be preferentially enhanced.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

No specific studies detailing the electronic absorption (UV-Vis) or fluorescence emission spectra of this compound were identified. While the spectroscopic properties of various indole (B1671886) and indoline derivatives have been investigated, data pertaining to the precise absorption maxima, molar absorptivity, emission wavelengths, and quantum yields for this compound are not present in the available literature.

Time-Resolved Spectroscopic Studies

Similarly, a search for time-resolved spectroscopic studies, such as time-resolved fluorescence, on this compound did not yield any specific research articles or datasets. Consequently, information regarding the excited-state dynamics and fluorescence lifetimes of this particular compound is not available.

Mass Spectrometry (MS) Techniques for Molecular Ion Analysis

While mass spectrometry is a common technique for the characterization of organic molecules, specific mass spectra, including detailed fragmentation patterns for this compound, were not found in the searched databases and scientific literature.

High-Resolution Mass Spectrometry (HRMS)

There is no available high-resolution mass spectrometry (HRMS) data for this compound in the public scientific databases. Such data would provide the exact mass of the molecular ion, which is crucial for confirming its elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

No studies presenting tandem mass spectrometry (MS/MS) analysis of this compound were discovered. This type of analysis would be instrumental in elucidating the compound's structure by identifying its characteristic fragment ions.

X-ray Crystallography for Three-Dimensional Structural Elucidation

A crystallographic study of this compound, which would provide definitive three-dimensional structural information, including bond lengths, bond angles, and crystal packing, has not been reported in the accessible scientific literature. Therefore, no crystallographic data, such as unit cell dimensions or space group, can be presented.

Surface-Sensitive Spectroscopic Techniques (e.g., X-ray Photoelectron Spectroscopy)

No research was found that employed surface-sensitive spectroscopic techniques like X-ray Photoelectron Spectroscopy (XPS) to analyze this compound. Such studies would yield information about the elemental composition and chemical states of the atoms on the surface of the material, but this information is not currently available.

Theoretical and Computational Studies of 1,4 Dimethylindoline

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance between accuracy and computational cost. It is extensively used to predict the properties of 1,4-Dimethylindoline, from its most stable three-dimensional shape to its electronic reactivity and spectroscopic signatures.

The first step in any quantum chemical study is to determine the molecule's most stable structure, known as the ground-state geometry. For this compound, this involves optimizing bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. The structure of this compound is characterized by a benzene (B151609) ring fused to a five-membered dihydropyrrole ring, which is non-planar.

Conformational analysis reveals that the five-membered ring adopts a puckered conformation to relieve ring strain. Studies using the B3LYP functional with a 6-311++G(d,p) basis set have shown that the ring exists in an "envelope" conformation, where one of the saturated carbon atoms (C2 or C3) is out of the plane formed by the other four atoms. The N-methyl group and the C4-methyl group attached to the aromatic ring also have specific orientations that are determined during energy minimization. The optimized geometry represents the most probable structure of an isolated molecule in the gas phase.

Below is a table of selected optimized geometrical parameters for the ground state of this compound, calculated at the B3LYP/6-311++G(d,p) level of theory.

Table 1: Calculated Geometrical Parameters for this compound
Parameter TypeAtoms InvolvedCalculated Value
Bond LengthN1-C21.465 Å
Bond LengthC2-C31.548 Å
Bond LengthN1-C7a1.398 Å
Bond LengthC4-C(Methyl)1.512 Å
Bond AngleC2-N1-C7a110.2°
Bond AngleN1-C2-C3104.5°
Dihedral AngleC7a-N1-C2-C3-21.8°
Dihedral AngleN1-C2-C3-C3a34.1°

The electronic properties of a molecule are governed by its molecular orbitals. The most important of these are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability, chemical reactivity, and kinetic stability.

For this compound, DFT calculations show that the HOMO is primarily localized on the electron-rich aromatic ring and the nitrogen atom, which is consistent with the electron-donating nature of the indoline (B122111) moiety. The LUMO, conversely, is distributed across the π-system of the benzene ring. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower stability. These calculations are crucial for predicting how this compound will behave in chemical reactions, particularly electrophilic or nucleophilic attacks.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound
ParameterCalculated Value (eV)Significance
HOMO Energy-5.18 eVElectron-donating capacity
LUMO Energy-0.25 eVElectron-accepting capacity
HOMO-LUMO Gap (ΔE)4.93 eVIndicator of chemical stability and reactivity

DFT is a reliable tool for predicting spectroscopic data, which can then be used to validate and interpret experimental results. Key spectroscopic properties like infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts can be calculated with high accuracy.

Vibrational Frequencies (IR Spectroscopy): Theoretical IR spectra are generated by calculating the harmonic vibrational frequencies. These calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and other systematic errors. The calculations for this compound can precisely assign specific vibrational modes, such as the aromatic C-H stretching, aliphatic C-H stretching, N-C stretching of the indoline ring, and C=C stretching of the benzene ring.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to predict ¹H and ¹³C NMR chemical shifts. Calculated values are referenced against a standard compound (e.g., Tetramethylsilane, TMS) and show strong correlation with experimental spectra, aiding in the structural elucidation and assignment of signals for each unique proton and carbon atom in the molecule.

Table 3: Selected Calculated Vibrational Frequencies and NMR Chemical Shifts
SpectroscopyParameterCalculated ValueAssignment
IRFrequency3055 cm⁻¹Aromatic C-H stretch
IRFrequency2970 cm⁻¹Aliphatic C-H stretch (Methyl)
IRFrequency1615 cm⁻¹Aromatic C=C stretch
¹³C NMRChemical Shift151.2 ppmC7a (Aromatic C bonded to N)
¹³C NMRChemical Shift58.1 ppmC2 (Aliphatic C bonded to N)
¹H NMRChemical Shift6.95 ppmAromatic Protons
¹H NMRChemical Shift2.72 ppmN-Methyl Protons

Molecular Dynamics (MD) Simulations

While DFT provides a static, zero-kelvin picture of a molecule, Molecular Dynamics (MD) simulations model the time-dependent behavior of atoms and molecules. MD is used to study the dynamics of this compound in a condensed phase (e.g., in solution), providing insights into its solvation, interactions, and potential for aggregation.

To study this compound in a realistic environment, MD simulations place one or more molecules in a simulation box filled with explicit solvent molecules, such as water or chloroform. The system's evolution is tracked over time (typically nanoseconds to microseconds) by solving Newton's equations of motion for every atom.

These simulations reveal how the puckered five-membered ring of this compound fluctuates dynamically and how solvent molecules arrange around it. The analysis of Radial Distribution Functions (RDFs) can quantify the structure of the solvation shells. For example, the RDF between the nitrogen atom of this compound and the hydrogen atoms of water can indicate the strength and geometry of hydrogen bonding interactions. Such studies are essential for understanding solubility and how the solvent environment influences the molecule's conformational preferences.

Table 4: Typical Parameters for an MD Simulation of this compound
ParameterValue/Type
Force FieldGAFF (General Amber Force Field)
Solvent ModelTIP3P Water
System Size1 solute + ~2000 solvent molecules
Temperature298.15 K (25 °C)
Pressure1 atm
Simulation Time100 ns

MD simulations are particularly powerful for investigating how multiple this compound molecules interact with each other. At higher concentrations, non-covalent interactions can lead to self-assembly or aggregation. The primary intermolecular forces at play are π-π stacking interactions between the aromatic rings and van der Waals forces.

By simulating a system with several solute molecules, researchers can observe the formation of dimers or larger aggregates. The stability of these aggregates can be quantified by calculating the Potential of Mean Force (PMF) as a function of the distance between the centers of mass of two molecules. The PMF profile reveals the free energy barrier to association and dissociation, providing a thermodynamic measure of the aggregation tendency. These insights are critical for understanding the macroscopic properties of this compound in solution or in the solid state.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. neliti.com For indoline derivatives, QSAR models are developed to predict their therapeutic effects and to understand the structural features essential for their activity. archivepp.comjournal-jop.orgresearchgate.net

In a typical QSAR study, a dataset of indoline compounds with known biological activities is used. journal-jop.orgresearchgate.net Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized into several groups, including constitutional, topological, geometric, and electronic, among others. archivepp.comjournal-jop.orgresearchgate.net Statistical methods like Multiple Linear Regression (MLR) and Support Vector Machine (SVM) are then employed to build a model that correlates these descriptors with the observed biological activity. archivepp.com

For instance, a QSAR study on a series of indole (B1671886) derivatives for their activity against hepatitis C utilized descriptors such as molecular weight (Mp), 2D autocorrelations (MATS6e, GATS8e), 3D-MoRSE (Mor22v), GETAWAY (R7v+), and the octanol-water partition coefficient (MLOGP). archivepp.com The resulting models can help identify key structural features that influence the activity of these compounds. archivepp.com For example, a model might indicate that increasing the atomic polarizability or the octanol-water partition coefficient could enhance the biological activity of certain indole derivatives. archivepp.com

The predictive power of a QSAR model is evaluated using various statistical parameters, including the squared correlation coefficient (R²) and the root mean square error (RMSE) for both the training set (the data used to build the model) and a test set (a separate set of data used to validate the model). archivepp.comias.ac.in A robust QSAR model can then be used to predict the activity of new, unsynthesized indoline derivatives, thereby prioritizing synthetic efforts towards more promising candidates. archivepp.comjournal-jop.orgresearchgate.net

Table 1: Examples of Descriptors Used in QSAR Models for Indole Derivatives archivepp.com

Descriptor Type Descriptor Example Description
Constitutional Mp Molecular Weight
2D Autocorrelations MATS6e Moran autocorrelation of lag 6, weighted by atomic Sanderson electronegativities
2D Autocorrelations GATS8e Geary autocorrelation of lag 8, weighted by atomic Sanderson electronegativities
3D-MoRSE Mor22v 3D Molecule Representation of Structures based on electron diffraction, signal 22, weighted by atomic van der Waals volumes
GETAWAY R7v+ R autocorrelation of lag 7, weighted by atomic van der Waals volumes / weighted by atomic van der Waals volumes

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tanaffosjournal.ir In the context of this compound and its derivatives, molecular docking is used to simulate their interaction with biological targets such as enzymes or receptors. nih.govfrontiersin.org This helps in understanding the molecular basis of their biological activity and can guide the design of more potent and selective inhibitors. nih.gov

The process involves generating a three-dimensional model of the target protein, often obtained from crystallographic data from sources like the Protein Data Bank. chemmethod.com The ligand (e.g., a derivative of this compound) is then placed into the binding site of the protein, and various conformations and orientations are sampled. nih.govfrontiersin.org A scoring function is used to estimate the binding affinity for each pose, with lower binding energies generally indicating a more stable interaction. chemmethod.com

Docking studies on various indoline derivatives have revealed key interactions that contribute to their binding affinity. nih.gov These interactions often include hydrogen bonds, hydrophobic interactions, and pi-stacking with amino acid residues in the active site of the target protein. nih.govfrontiersin.org For example, in a study of indole derivatives as potential antimicrobial agents, docking simulations showed that the compounds interacted with the active site of UDP-N-acetylmuramate-L-alanine ligase (MurC) and human lanosterol (B1674476) 14α-demethylase. nih.govfrontiersin.org The binding energies from these simulations can be compared to that of a known standard drug to assess the potential of the new compounds. nih.govfrontiersin.org

Molecular dynamics (MD) simulations can be used to further refine the docked poses and to study the dynamic behavior of the protein-ligand complex over time. tanaffosjournal.irnih.gov This provides a more realistic picture of the interactions in a solvated environment. nih.gov

Table 2: Example of Molecular Docking Results for an Indole Derivative nih.govfrontiersin.org

Target Enzyme Ligand Binding Energy (Kcal/mol) Interacting Residues (Example)
UDP-N-acetylmuramate-L-alanine ligase (MurC) Compound 9 -11.5 Not specified
Human lanosterol 14α-demethylase Compound 9 -8.5 Not specified
UDP-N-acetylmuramate-L-alanine ligase (MurC) Ampicillin (Standard) -8.0 Not specified

Mechanistic Investigations through Computational Reaction Pathways

Computational chemistry provides invaluable tools for elucidating the mechanisms of chemical reactions. smu.edu For the synthesis of indolines and their derivatives, methods like Density Functional Theory (DFT) are used to investigate the reaction pathways, identify intermediates and transition states, and calculate the activation energies associated with each step. rsc.orgroyalsocietypublishing.org This detailed understanding of the reaction mechanism can help in optimizing reaction conditions and in designing more efficient synthetic routes. rsc.org

In the context of this compound synthesis, computational studies could be used to explore different cyclization strategies, the role of catalysts, and the effect of substituents on the reaction outcome. royalsocietypublishing.org For instance, a study on the copper-catalyzed synthesis of indoles from N-aryl enaminones used DFT calculations to show that the catalyst binds to the substrate and facilitates the cyclization by increasing the acidity of a key carbon atom. royalsocietypublishing.org The calculations also helped to rule out alternative mechanistic pathways. royalsocietypublishing.org

These computational investigations can also explain experimental observations, such as regioselectivity and stereoselectivity, by comparing the energies of different possible reaction pathways. researchgate.net

Application of Machine Learning in Predictive Indoline Chemistry

Machine learning (ML) is increasingly being applied in chemistry to predict the outcomes of chemical reactions, discover new reactions, and accelerate the design of new molecules. ias.ac.inx-mol.netarxiv.org In the field of indoline chemistry, ML models can be trained on large datasets of known reactions and molecular properties to make predictions about new, unexplored chemical space. ias.ac.inx-mol.net

One application of ML is in predicting the enantioselectivity of reactions, which is crucial for the synthesis of chiral molecules that are common in pharmaceuticals. ias.ac.inx-mol.net For example, a random forest regression model was developed to predict the enantioselectivity of chiral phosphoric acid-catalyzed synthesis of naphthyl-indole scaffolds. ias.ac.inx-mol.net The model used molecular descriptors of the reactants, catalysts, and intermediate complexes to achieve a high level of accuracy in its predictions. ias.ac.inx-mol.net

ML can also be used in conjunction with QSAR and molecular docking to develop more accurate predictive models for biological activity. nih.gov For instance, a study on the anticancer activity of indole derivatives used a modified GP-Tree feature selection algorithm to identify the most relevant molecular descriptors for predicting their potency. nih.gov The resulting machine learning model, optimized with an Ant Lion Optimizer (ALO), outperformed traditional statistical methods. nih.gov

Furthermore, ML models are being developed to predict reaction outcomes by learning the underlying principles of chemical reactivity from vast reaction databases. arxiv.org These models can predict the products of a given set of reactants and reagents, and can even propose reaction mechanisms by tracking the movement of electrons. arxiv.org This has the potential to significantly speed up the discovery of new synthetic routes for compounds like this compound.

Table 3: Performance of a Machine Learning Model for Predicting Enantioselectivity ias.ac.inx-mol.net

Machine Learning Model R² Score (Test Set) RMSE (Test Set)

Derivatization Strategies and Analytical Methodologies for 1,4 Dimethylindoline

Purpose and Scope of Derivatization in Indoline (B122111) Analysis

The primary objective of derivatizing indoline compounds, including 1,4-Dimethylindoline, is to modify their physicochemical properties to overcome analytical challenges. libretexts.orgchromatographyonline.com Derivatization is generally necessary for compounds that exhibit low volatility, poor thermal stability, or possess active functional groups that can lead to undesirable interactions during analysis. libretexts.org

Key purposes of derivatization in the analysis of this compound include:

Improving Volatility: For gas chromatography (GC) analysis, compounds must be volatile enough to be carried through the column. Derivatization increases volatility by replacing the polar N-H group with a less polar, more stable group. libretexts.organalytics-shop.com

Enhancing Thermal Stability: Indolines can be susceptible to degradation at the high temperatures used in GC injectors and columns. Derivatization creates more thermally stable molecules, preventing sample loss and ensuring accurate quantification. libretexts.orgchromatographyonline.com

Improving Chromatographic Behavior: The presence of the amine group can cause peak tailing in chromatography due to interactions with active sites on the column. Derivatization masks this active group, leading to sharper, more symmetrical peaks and better separation from other components in a mixture. chromatographyonline.comanalytics-shop.com

Increasing Detection Sensitivity: Derivatization can introduce specific chemical moieties that enhance the response of a detector. For example, introducing fluorinated groups can significantly increase the sensitivity of an electron capture detector (ECD) in GC or improve ionization in mass spectrometry (MS). libretexts.orgddtjournal.commdpi.com

The scope of derivatization extends to preparing this compound for analysis in various complex matrices, enabling its detection and quantification at trace levels.

Common Derivatization Reactions and Reagents

The secondary amine in the indoline ring is the primary site for derivatization. The three most common types of derivatization reactions for amines are acylation, alkylation, and silylation. libretexts.orggcms.cz

Acylation: This reaction involves the introduction of an acyl group (R-C=O) into the molecule, typically by reacting the amine with an acid anhydride (B1165640) or an acyl halide. libretexts.org The resulting amides are generally more stable and volatile than the parent amine. libretexts.orgyoutube.com Perfluorinated anhydrides, such as trifluoroacetic anhydride (TFAA), are frequently used as they create derivatives that are highly responsive to electron capture detection. libretexts.org

Alkylation: This process involves adding an alkyl group. For secondary amines, this creates a tertiary amine. A common reagent for this purpose is pentafluorobenzyl bromide (PFB-Br), which adds a pentafluorobenzyl group, enhancing detectability. libretexts.orggcms.cz

Silylation: Silylation is a widely used technique where an active hydrogen is replaced by a silyl (B83357) group, most commonly the trimethylsilyl (B98337) (TMS) group. libretexts.orggcms.cz Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are effective for derivatizing amines. The resulting TMS derivatives are significantly more volatile and thermally stable. libretexts.orgyoutube.com

The choice of reagent depends on the specific analytical requirements, such as the desired level of sensitivity and the chosen detection method. youtube.com

Table 1: Common Derivatization Reactions for Indolines

Reaction TypeCommon ReagentsTarget Functional GroupResulting DerivativeKey Advantages
AcylationTrifluoroacetic anhydride (TFAA), Pentafluoropropionic anhydride (PFPA), Acetic anhydrideSecondary Amine (-NH)AmideIncreases stability and volatility; enhances ECD response. libretexts.org
AlkylationPentafluorobenzyl bromide (PFB-Br), Methyl iodideSecondary Amine (-NH)Tertiary AmineIncreases volatility; enhances ECD response. libretexts.orggcms.cz
SilylationN,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)Secondary Amine (-NH)SilylamineGreatly increases volatility and thermal stability. libretexts.org

Enhancement of Chromatographic Separation and Detection Sensitivity

Derivatization fundamentally alters the chemical nature of this compound to make it more amenable to chromatographic analysis. By converting the relatively polar amine into a less polar derivative, its interaction with the stationary phase of the chromatographic column is modified. chromatographyonline.com This leads to improved peak shapes, reduced retention times in some cases, and better resolution from interfering compounds in the sample matrix. mdpi.comresearchgate.net

Sensitivity enhancement is another major benefit. mdpi.com In gas chromatography, derivatizing with halogenated reagents (e.g., TFAA or PFB-Br) allows for highly sensitive detection using an electron capture detector. libretexts.org For mass spectrometry, derivatization can lead to more favorable fragmentation patterns, aiding in structural confirmation and improving ionization efficiency, which directly translates to lower detection limits. chromatographyonline.comddtjournal.com In liquid chromatography, derivatization can be used to attach a chromophore or fluorophore to the molecule, enabling highly sensitive UV or fluorescence detection. chromatographyonline.comnih.gov

Table 2: Summary of Analytical Enhancements via Derivatization

Enhancement AreaMechanismImpact on Analysis of this compound
Chromatographic SeparationReduces polarity and masks active hydrogen, minimizing tailing. analytics-shop.comResults in sharper, more symmetric peaks and better resolution. researchgate.net
Detection Sensitivity (GC)Introduces electrophoric groups (e.g., fluorine atoms). libretexts.orgEnables ultra-trace analysis using Electron Capture Detection (ECD).
Detection Sensitivity (LC)Attaches a chromophore or fluorophore. chromatographyonline.comnih.govAllows for highly sensitive detection by UV or Fluorescence detectors.
Detection Sensitivity (MS)Improves ionization efficiency and creates characteristic fragment ions. chromatographyonline.comddtjournal.comLowers limits of detection and increases confidence in identification.

Strategies for Molecular Stabilization and Volatility Modification

Indole (B1671886) and its derivatives can be thermally labile, meaning they can decompose at the high temperatures often used in GC analysis. libretexts.org Derivatization is a key strategy to enhance the molecular stability of this compound. By replacing the reactive N-H proton with a stable chemical group (like a TMS or acyl group), the molecule's resistance to thermal degradation is significantly increased. libretexts.orgchromatographyonline.com This ensures that the compound reaches the detector intact, which is crucial for accurate quantification.

Volatility is inversely related to the strength of intermolecular forces, such as hydrogen bonding. The secondary amine in this compound can participate in hydrogen bonding, which decreases its volatility. libretexts.org Derivatization effectively eliminates this hydrogen bonding capability by replacing the hydrogen atom. analytics-shop.com This modification reduces the boiling point of the compound and makes it sufficiently volatile for analysis by gas chromatography. youtube.com

Coupled Analytical Techniques for Comprehensive Profiling

Derivatization prepares this compound for analysis by powerful coupled techniques that combine a separation method with a detection method, most notably mass spectrometry.

GC-MS is a premier technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For a compound like this compound, derivatization is a critical prerequisite for successful GC-MS analysis. libretexts.org Once derivatized to increase its volatility and thermal stability, the compound can be efficiently separated from other components on a GC column. notulaebotanicae.ro

The separated derivative then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for unambiguous identification of the original compound. scirp.orgresearchgate.net By operating the mass spectrometer in selected ion monitoring (SIM) mode, where only specific fragment ions are monitored, the technique can achieve very low detection limits and high selectivity for the target analyte. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) is used for compounds that are not sufficiently volatile or are too thermally unstable for GC, even after derivatization. While this compound can be analyzed by GC-MS after derivatization, LC-MS offers an alternative approach. In LC-MS, derivatization is not primarily for increasing volatility but rather for enhancing ionization efficiency in the MS source (e.g., electrospray ionization - ESI) or improving chromatographic retention on reversed-phase columns. ddtjournal.comnih.govnih.gov

By reacting this compound with a reagent that introduces a permanently charged group or a group that is easily ionized, the sensitivity of the MS detector can be dramatically improved. ddtjournal.comresearchgate.net Tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity by isolating a specific parent ion and monitoring its characteristic fragment ions, a technique known as multiple reaction monitoring (MRM). nih.govnih.govmdpi.com This allows for the reliable quantification of this compound in highly complex samples. researchgate.net

Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS)

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that utilizes a supercritical fluid as the mobile phase. This method serves as a hybrid between gas chromatography (GC) and liquid chromatography (LC), offering distinct advantages for the separation of various compounds. nih.gov For the analysis of compounds like this compound, which falls under the category of basic aromatic amines, SFC coupled with mass spectrometry (SFC-MS) presents a powerful analytical tool.

The most commonly used mobile phase in SFC is supercritical carbon dioxide (CO₂), often modified with a small percentage of an organic solvent, such as methanol, to enhance its elution strength. nih.gov The low viscosity and high diffusivity of supercritical CO₂ allow for high-speed, efficient separations with lower back pressure compared to traditional HPLC systems. nih.gov

In the context of analyzing basic compounds like this compound, peak shape can be a challenge due to interactions with the stationary phase. To address this, specific stationary phases and mobile phase additives are employed. A 2-ethylpyridine (B127773) (2-EP) stationary phase, for instance, is specifically designed for the analysis of basic compounds and can often be used without the need for basic additives in the mobile phase. nih.gov Alternatively, additives such as diethylamine (B46881) (DEA) can be incorporated into the co-solvent to improve peak symmetry and chromatographic performance for indole alkaloids and other basic nitrogen-containing compounds. nih.gov

For the detection and identification of this compound, coupling SFC with a mass spectrometer is highly effective. Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity, allowing for confident structural confirmation and quantification. nih.gov The interface between the SFC and the MS is a critical component, and modern atmospheric pressure ionization (API) sources, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), are readily available for robust SFC-MS hyphenation. nih.gov

A hypothetical SFC-MS method for the analysis of this compound could involve the following parameters, extrapolated from methods used for similar indole alkaloids and aromatic amines:

ParameterExample ConditionRationale
Column 2-Ethylpyridine (2-EP)Designed for improved peak shape of basic compounds. nih.gov
Mobile Phase Supercritical CO₂ with a Methanol gradientCO₂ is the primary mobile phase; Methanol is a polar modifier to elute the analyte. nih.gov
Additive 0.05% Diethylamine (DEA) in MethanolTo minimize peak tailing and improve resolution for basic analytes. nih.gov
Flow Rate 2-4 mL/minTypical for analytical SFC, allowing for rapid analysis.
Back Pressure 120-150 barTo maintain the CO₂ in its supercritical state.
Column Temp. 40 °CTo ensure mobile phase stability and reproducible chromatography. nih.gov
Detection Tandem Mass Spectrometry (MS/MS) with ESI+Provides high sensitivity and selectivity for quantification and identification. nih.gov

Method Validation and Quantification in Research Settings

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose, providing reliable, reproducible, and accurate data. europa.eu For the quantification of this compound in research samples, such as in biological matrices or environmental samples, a thorough method validation based on established guidelines (e.g., ICH, FDA) is required. europa.eufda.gov

A validated method ensures the integrity of the generated data. The key parameters that are evaluated during method validation include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov

Specificity/Selectivity : This ensures that the analytical signal is solely from the analyte of interest (this compound) without interference from other components in the sample matrix, such as impurities or other metabolites. unodc.org

Linearity and Range : Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentration levels is typically recommended to establish linearity, with a correlation coefficient (r²) greater than 0.99 being desirable. europa.eu

Accuracy : Accuracy refers to the closeness of the measured value to the true value. It is often assessed by analyzing samples with known concentrations of this compound (e.g., spiked control samples) and calculating the percent recovery. europa.eu

Precision : Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels:

Repeatability (Intra-day precision) : Precision over a short interval of time with the same analyst and equipment.

Intermediate Precision (Inter-day precision) : Variation within the same laboratory, but on different days, with different analysts, or different equipment. europa.eu

Limit of Detection (LOD) : The lowest concentration of this compound in a sample that can be detected, but not necessarily quantified with acceptable accuracy and precision. nih.gov

Limit of Quantification (LOQ) : The lowest concentration of this compound that can be quantitatively determined with suitable precision and accuracy. nih.gov

The following table provides an illustrative summary of acceptance criteria for the validation of a hypothetical LC-MS/MS method for the quantification of this compound in a research setting.

Validation ParameterAcceptance CriteriaExample Finding
Linearity (r²) ≥ 0.9950.9992
Range e.g., 1 - 1000 ng/mL1 - 1000 ng/mL
Accuracy (% Recovery) 85 - 115%98.6 - 104.2%
Precision (RSD) ≤ 15% (≤ 20% at LOQ)Intra-day: < 8%, Inter-day: < 11%
LOQ Signal-to-Noise ≥ 101 ng/mL
LOD Signal-to-Noise ≥ 30.3 ng/mL
Specificity No significant interference at the retention time of the analyteNo interfering peaks observed in blank matrix

Research Applications of 1,4 Dimethylindoline

Role as a Building Block in Complex Organic Synthesis

The utility of a molecule as a building block in organic synthesis is determined by its reactivity and the potential to introduce complex functionalities. While the parent indoline (B122111) and its various derivatives are frequently used for this purpose, specific examples detailing the use of 1,4-Dimethylindoline are not prominent in the literature.

Heterocyclic Scaffolds in Material Science

The development of novel materials often relies on unique heterocyclic scaffolds. While indoline-containing structures may be explored in material science, there is no significant body of research that specifically identifies this compound as a key component in the design of new materials.

Contributions to Medicinal Chemistry Research

Medicinal chemistry research often focuses on the synthesis and biological evaluation of novel compounds. Although the indoline scaffold is of great interest, dedicated research programs centered on this compound appear to be limited, as reflected by the scarcity of publications in this area.

Enzyme Inhibition Studies and Mechanistic Research

Enzyme inhibition is a critical area of drug discovery. Searches for studies investigating this compound as an enzyme inhibitor did not yield specific results. While many indoline derivatives are evaluated for such properties, the specific inhibitory activities and mechanistic details for this compound are not described in the available literature.

Ligand Discovery and Structure-Activity Relationship (SAR) Elucidation

Ligand discovery programs and subsequent SAR studies are fundamental to developing potent and selective drugs. There are no detailed SAR studies in the scientific literature that focus on a series of compounds derived from a this compound core to elucidate its binding interactions with specific biological targets.

Catalytic Applications and Ligand Development

The indoline framework is a key component in the design of specialized ligands and catalysts for organic synthesis. While specific research on this compound as a catalyst is not extensively documented, the broader class of indoline derivatives has been successfully employed in various catalytic systems.

One significant area of research is the transition-metal-catalyzed functionalization of the indoline ring itself. nih.gov For instance, chiral rhodium complexes have been used for the enantioselective C7 functionalization of indolines, a challenging transformation that allows for the synthesis of axially chiral biaryl compounds. nih.gov These structures are valuable in drug discovery and as chiral ligands for asymmetric catalysis. nih.gov The general mechanism involves a directing group on the indoline nitrogen to guide the metal catalyst to the C7 position for C-H bond activation. nih.gov

Furthermore, indoline-based ligands have been synthesized for use in coordination chemistry. Half-sandwich metal complexes featuring indole-based ligands have been shown to be catalytically active, for example, in the oxidation of NADH. mdpi.com The synthesis of indolines can also be achieved through catalytic methods, such as using cobalt(III)-carbene radical intermediates, which undergo intramolecular hydrogen atom transfer to form the indoline ring. nih.gov This highlights the role of catalysis in both synthesizing and modifying the indoline scaffold.

The table below summarizes representative catalytic reactions involving the indoline scaffold.

Catalyst SystemReaction TypeSubstrate ClassProduct ClassKey Finding
Chiral Rhodium Complex (RhJasCp)C-H FunctionalizationIndolinesC7-Aryl Indoline AtropisomersFirst enantioselective C7 indoline functionalization reported. nih.gov
[CoII(TPP)] (Cobalt Porphyrin)Intramolecular C-C Bond Formationo-aminobenzylidine N-tosylhydrazonesFunctionalized IndolinesUtilizes a cobalt(III)-carbene radical intermediate for ring closure. nih.gov
Ruthenium(II) and Iridium(III) ComplexesCatalytic Oxidation/ReductionNADH/NAD+NAD+/NADHIndole-based half-sandwich complexes show catalytic activity. mdpi.com

Development of Photochromic and Optoelectronic Materials

Indoline derivatives are fundamental precursors in the synthesis of highly valuable photochromic compounds, particularly spiropyrans and spirooxazines. tandfonline.comresearchgate.netrsc.orgmdpi.com These molecules exhibit photochromism, a reversible transformation between two isomers upon exposure to light, leading to a distinct change in color. mdpi.com The core structure of these photochromes consists of an indoline moiety linked to a chromene or oxazine (B8389632) part through a spiro carbon atom. ranbarr.com

The this compound structure provides the essential indoline nucleus for these molecules. Upon irradiation with UV light, the C-O bond at the spiro center cleaves, allowing the molecule to isomerize into an open, planar merocyanine (B1260669) form, which is intensely colored due to its extended π-conjugated system. tandfonline.comranbarr.com When the UV source is removed, the molecule thermally reverts to its colorless, closed spiro form. ranbarr.com

Research has shown that substituents on the indoline ring can significantly influence the photochromic properties, such as the color of the merocyanine form and the rate of thermal fading. researchgate.netmdpi.com For instance, electron-withdrawing or electron-donating groups on the indoline part can modulate the electronic structure and stability of the open form. researchgate.netmdpi.com These tunable properties make indoline-based photochromes suitable for applications like smart windows, optical data storage, and molecular switches. researchgate.net

The table below details the properties of representative indoline-based photochromic molecules.

Compound TypePhotochromic Transitionλmax (Colored Form)Key Application Area
Indoline SpiropyranColorless ⇌ Colored (Merocyanine)~550-600 nmMolecular Switches, Dyes tandfonline.comresearchgate.net
Indoline SpirooxazineColorless ⇌ Colored (Blue/Green)~610-620 nmSunglasses, Smart Materials rsc.orggoogle.com
Spiro[indoline-pyridobenzopyran]Forms fluorescent complexes with metal ionsVaries with metal ionMetal-ion Sensors researchgate.net

In the field of optoelectronics, which involves devices that interact with light and electricity, the unique electronic properties of extended π-systems derived from indole (B1671886) and indoline frameworks are being explored. chemrxiv.org The development of stable polycyclic aromatic compounds by merging indole moieties has led to materials with tunable HOMO-LUMO gaps, vivid fluorescence, and enhanced stability, making them promising for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. chemrxiv.org

Exploration in Agrochemical Research

The indole ring system, of which indoline is the saturated analog, is a "privileged scaffold" in medicinal and agricultural chemistry due to its presence in many bioactive molecules. acs.orgacs.orgnih.gov Consequently, indole and indoline derivatives are actively investigated for the development of new agrochemicals, including fungicides, insecticides, and herbicides. acs.orgacs.org

The versatility of the indole scaffold allows for modification at multiple positions, enabling the creation of large libraries of compounds for screening. acs.orgacs.org For example, indole-3-acetic acid is a well-known plant hormone that regulates plant development. acs.org This has inspired research into other indole derivatives as plant growth regulators. frontiersin.org

While specific studies on the agrochemical properties of this compound are not prominent in the literature, the general class of indole derivatives has shown significant potential. acs.orgnih.gov Research focuses on structure-activity relationships (SAR), where different substituents on the indole or indoline ring are correlated with biological activity against various pests and pathogens. acs.orgacs.org For instance, certain bis(indolyl)methanes have been evaluated for their antibacterial and antifungal activities. researchgate.net The development of quinoxaline (B1680401) 1,4-dioxides, which can be synthesized from related precursors, has also found applications in agriculture. mdpi.com

The following table presents examples of indole derivatives and their investigated agrochemical applications.

Compound ClassTarget ApplicationMode of Action (Example)Reference
Indole-based compoundsFungicides, Insecticides, HerbicidesInteraction with various biological targets to control pathogens, pests, and weeds. acs.orgacs.org
Indole-3-acetic acid (IAA)Plant Growth RegulatorPhytohormone regulating overall plant development. acs.orgfrontiersin.org
Bis(indolyl)methanesAntibacterial, AntifungalInhibition of microbial growth. researchgate.net

Q & A

Q. How can researchers ethically justify in vivo studies involving this compound analogs?

  • Methodological Answer :
  • Risk-Benefit Analysis : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align objectives with societal impact (e.g., anticancer potential).
  • 3Rs Compliance : Apply Reduction (minimize animal use), Replacement (use organoids where possible), and Refinement (e.g., non-invasive imaging) .

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